molecular formula C27H37AuClN2- B13921371 1,3-Bis(2,6-DI-isopropylphenyl)imidazol-2-ylidene gold(I) chloride

1,3-Bis(2,6-DI-isopropylphenyl)imidazol-2-ylidene gold(I) chloride

Cat. No.: B13921371
M. Wt: 622.0 g/mol
InChI Key: YEHZECZDRPEFNI-UHFFFAOYSA-M
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Description

1,3-Bis(2,6-DI-isopropylphenyl)imidazol-2-ylidene gold(I) chloride: is a gold complex featuring an N-heterocyclic carbene ligand. This compound is notable for its stability and catalytic properties, making it valuable in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(2,6-DI-isopropylphenyl)imidazol-2-ylidene gold(I) chloride typically involves the reaction of 1,3-Bis(2,6-DI-isopropylphenyl)imidazolium chloride with a gold(I) precursor such as gold(I) chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the stability of the product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the desired product with high yield and purity .

Mechanism of Action

The mechanism of action of 1,3-Bis(2,6-DI-isopropylphenyl)imidazol-2-ylidene gold(I) chloride involves the activation of substrates through coordination to the gold center. This coordination facilitates various chemical transformations, including bond formation and cleavage. The molecular targets and pathways involved in these reactions are primarily related to the catalytic activity of the gold complex .

Comparison with Similar Compounds

Uniqueness: 1,3-Bis(2,6-DI-isopropylphenyl)imidazol-2-ylidene gold(I) chloride is unique due to its high stability and catalytic efficiency. Compared to similar compounds, it offers superior performance in catalytic applications, making it a preferred choice in both research and industrial settings .

Properties

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chlorogold
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N2.Au.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-21H,1-8H3;;1H/q-1;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHZECZDRPEFNI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Au]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37AuClN2-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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